Enhanced Lipophilicity (LogP) vs. 4-Fluoro Analog for Improved Permeability
The target compound exhibits a higher predicted partition coefficient (XLogP3-AA) compared to its 4-fluoro analog. The lipophilicity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is calculated at 2, while the 4-fluoro derivative has an XLogP3-AA of 1.5 [1][2]. This 0.5 unit increase in LogP signifies a 3.16-fold greater predicted partitioning into a lipid environment, which is a key determinant of membrane permeability and is particularly critical for scaffolds intended for central nervous system (CNS) targets [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1190313-36-0): 1.5 |
| Quantified Difference | 0.5 (3.16-fold increase in predicted lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity influences membrane permeability and distribution, making the chloro analog a more suitable scaffold for developing CNS-penetrant molecules.
- [1] PubChem. (2026). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. XLogP3-AA. National Center for Biotechnology Information. View Source
- [3] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
